73231-34-2 Unlabeled
Description
Contextualization of Florfenicol (B1672845) within Antibiotic Research
Historical Development and Derivation from Phenicol Antibiotics
Florfenicol emerged from research efforts in the late 1980s aimed at creating a safer and more effective alternative to earlier phenicol antibiotics like chloramphenicol (B1208) and thiamphenicol (B1682257). nih.govfrontiersin.org Chloramphenicol, a natural product first isolated in 1947, was a highly effective broad-spectrum antibiotic, but its use was marred by the risk of serious side effects in humans. oup.com Thiamphenicol, a derivative of chloramphenicol, offered a better safety profile but was less potent. msdvetmanual.com
The development of florfenicol represented a significant advancement in medicinal chemistry. chemicalbook.comwisdomlib.org It was first synthesized in 1980 by replacing the primary hydroxyl group at the C-3 position of thiamphenicol with a fluorine atom. chemicalbook.comfrontiersin.org This structural modification was crucial, as it was hypothesized that this change would prevent the primary mechanism of bacterial resistance to chloramphenicol—inactivation by the enzyme chloramphenicol acetyltransferase (CAT). msdvetmanual.comchemicalbook.com Additionally, the p-nitro group of chloramphenicol is substituted with a methylsulfonyl group in florfenicol, a feature shared with thiamphenicol. msdvetmanual.comfrontiersin.org These molecular alterations enhanced its efficacy and reduced certain toxicities. msdvetmanual.com Following its development, florfenicol was first commercially introduced in Japan in 1990 for veterinary applications. frontiersin.org
| Compound | Key Structural Feature Difference from Chloramphenicol | Year of Introduction/Synthesis |
| Chloramphenicol | Baseline structure with a p-nitrophenyl group and a C-3 hydroxyl group. oup.com | 1947 (Isolated) oup.com |
| Thiamphenicol | The p-nitro group is replaced by a methylsulfonyl group. frontiersin.org | N/A |
| Florfenicol | The p-nitro group is replaced by a methylsulfonyl group, and the C-3 hydroxyl group is replaced by a fluorine atom. msdvetmanual.comchemicalbook.comfrontiersin.org | 1980 (Synthesized) chemicalbook.com |
Role as a Research Compound in Antimicrobial Investigations
Florfenicol serves as a vital compound in antimicrobial research due to its distinct properties and history of use. Its primary mechanism of action involves the inhibition of bacterial protein synthesis. nih.govdovepress.com It binds to the 50S ribosomal subunit, which in turn blocks the peptidyl transferase enzyme, preventing the formation of peptide chains. nih.govmdpi.comymaws.com
A significant area of research focuses on florfenicol's effectiveness against bacteria that have developed resistance to chloramphenicol. mdpi.com The fluorine atom in its structure makes it resistant to inactivation by CAT enzymes, a common resistance mechanism against chloramphenicol. msdvetmanual.commdpi.com Consequently, florfenicol is active against many chloramphenicol-resistant bacterial strains. mdpi.comnih.gov
However, the extensive use of florfenicol in veterinary settings has led to the emergence and spread of florfenicol-specific resistance mechanisms. frontiersin.org Research has identified several resistance genes, including floR, cfr, fexA, and optrA. nih.govnih.govmdpi.com The floR gene, first described in 1996 in Photobacterium piscicida (formerly Pasteurella piscicida), is the most prominent. frontiersin.orgnih.govnih.gov It codes for an efflux pump protein that actively removes florfenicol from the bacterial cell. nih.govnih.gov The presence of floR on mobile genetic elements like plasmids has facilitated its horizontal transfer among different bacterial species, a major focus of epidemiological and molecular studies. frontiersin.orgfrontiersin.org
Current research also explores innovative approaches to enhance florfenicol's properties. Due to its low water solubility, studies are investigating nanotechnology-based delivery systems, such as florfenicol-loaded nanoparticles, to improve its formulation and stability. nih.govekb.egnih.gov Furthermore, investigations into the synergistic effects of florfenicol with other antibiotics, such as thiamphenicol and oxytetracycline (B609801), are underway to potentially enhance therapeutic efficacy and combat resistance. frontiersin.orgnih.govresearchgate.net
Scope and Academic Relevance of Florfenicol Studies
The academic relevance of florfenicol research is substantial, extending from veterinary science to public health. The compound's widespread application in livestock and aquaculture provides a real-world model for studying the dynamics of antibiotic resistance development and dissemination. frontiersin.orgmdpi.commdpi.com
A primary driver of florfenicol research is the global concern over antimicrobial resistance (AMR). mdpi.com Studies meticulously track the prevalence of florfenicol resistance genes in bacterial isolates from various animal sources and their surrounding environments. frontiersin.orgmdpi.comfrontiersin.org This research is critical for understanding the selection pressures exerted by antibiotic use in agriculture and for monitoring the potential for zoonotic transmission of resistance genes to human pathogens. nih.govfrontiersin.org The detection of florfenicol resistance genes in human clinical isolates, despite the drug being restricted to veterinary use, underscores the interconnectedness of animal and human health in the context of AMR. frontiersin.orgnih.gov
Florfenicol research also contributes significantly to our understanding of the molecular basis of antibiotic resistance. oup.com Detailed studies on the floR gene and its protein product, for instance, have provided insights into the structure and function of antibiotic efflux pumps. nih.govnih.gov
| Area of Research | Key Findings and Focus | Academic Significance |
| Antimicrobial Resistance Surveillance | Tracking the prevalence of resistance genes (floR, cfr, etc.) in bacteria from livestock, aquaculture, and the environment. frontiersin.orgnih.govmdpi.com | Informs antimicrobial stewardship policies and monitors the potential for resistance transfer to human pathogens. frontiersin.org |
| Molecular Mechanisms of Resistance | Characterization of efflux pumps (FloR) and other resistance mechanisms at the genetic and protein level. nih.govnih.gov | Advances fundamental knowledge of how bacteria evade antibiotics, aiding in the design of new drugs or resistance inhibitors. |
| Novel Formulations | Development of nanotechnology-based delivery systems (e.g., chitosan (B1678972) nanocomposites) to improve solubility and efficacy. nih.govekb.eg | Offers potential solutions to overcome drug limitations and combat resistance by enhancing therapeutic performance. mdpi.com |
| Synergy Studies | Investigating the combined effects of florfenicol with other antibiotics to enhance antimicrobial activity. frontiersin.orgresearchgate.net | Explores strategies to restore or improve the efficacy of existing antibiotics and broaden the therapeutic arsenal. |
| Immunomodulation | Studying the anti-inflammatory and immunomodulatory effects of florfenicol. chemodex.comnih.govnih.gov | Reveals additional therapeutic properties of the compound beyond its antibacterial action. |
Structure
3D Structure
Properties
Molecular Formula |
C₁₂H₁₁D₃Cl₂FNO₄S |
|---|---|
Molecular Weight |
361.23 |
Synonyms |
2,2-Dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-[(methyl-d3)sulfonyl]phenyl]ethyl]acetamide; (-)-Florfenicol-d3; Aquafen-d3; Aquaflor-d3; Florfenicol-d3; Nuflor-d3; Sch 25298-d3; |
Origin of Product |
United States |
Mechanisms of Antimicrobial Action and Molecular Interactions of Florfenicol
Elucidation of Ribosomal Binding Mechanisms
The primary target of florfenicol (B1672845) within the bacterial cell is the ribosome, the intricate molecular machine responsible for translating genetic information into functional proteins. taylorandfrancis.comnih.gov Specifically, florfenicol interacts with the larger of the two ribosomal subunits, the 50S subunit. nih.govtaylorandfrancis.commsdvetmanual.com
Interaction with the 50S Ribosomal Subunit
Florfenicol binds to the 50S ribosomal subunit of susceptible bacteria. nih.govtaylorandfrancis.commsdvetmanual.comavzvet.ruavzvet.rusigmaaldrich.comtoku-e.com This binding occurs at or near the peptidyl transferase center (PTC), a critical region within the 50S subunit responsible for catalyzing the formation of peptide bonds between amino acids. msdvetmanual.comnih.govresearchgate.netresearchgate.netncats.io The interaction is reversible and interferes with the proper functioning of the ribosome. nih.gov The structural design of florfenicol, particularly the presence of a fluorine atom instead of a hydroxyl group found in chloramphenicol (B1208), makes it less susceptible to inactivation by certain bacterial enzymes, thereby enhancing its binding efficacy. msdvetmanual.comncats.io
Targeting of the 23S Ribosomal RNA
Within the 50S subunit, the key binding site for florfenicol is the 23S ribosomal RNA (rRNA), a major structural and catalytic component of the ribosome. mcmaster.caresearchgate.net Florfenicol binds tightly to the A site within the central loop of domain V of the 23S rRNA. researchgate.netnih.gov This specific interaction is crucial for its inhibitory action. By binding to this site, florfenicol physically obstructs the proper positioning of aminoacyl-tRNA molecules, which are responsible for delivering the correct amino acids to the growing polypeptide chain. researchgate.net Resistance to florfenicol can arise from mutations in the 23S rRNA that alter this binding site. taylorandfrancis.com
Inhibition of Bacterial Protein Synthesis and Peptide Bond Formation
The binding of florfenicol to the 23S rRNA within the 50S ribosomal subunit culminates in the inhibition of bacterial protein synthesis. nih.govtaylorandfrancis.commsdvetmanual.comnih.govavzvet.ruavzvet.rusigmaaldrich.comtoku-e.comresearchgate.netresearchgate.netncats.ioresearchgate.netnih.govmedchemexpress.comncats.io This inhibition is a direct consequence of the blockage of the peptidyl transferase enzyme's activity. nih.govmsdvetmanual.comavzvet.ruavzvet.ruresearchgate.netresearchgate.netncats.iomedchemexpress.comncats.ioasm.org With the peptidyl transferase center obstructed, the formation of peptide bonds between adjacent amino acids is prevented, effectively halting the elongation of the polypeptide chain. msdvetmanual.comtoku-e.comresearchgate.netncats.io This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and, in some cases, cell death. nih.goveuropa.eu
Antimicrobial Spectrum in Research Models
Florfenicol demonstrates a broad spectrum of activity, proving effective against a wide range of both Gram-positive and Gram-negative bacteria. nih.govmdpi.comtaylorandfrancis.comncats.iofrontiersin.orgdovepress.comresearchgate.netalpharabi.commsd-animal-health.comnoahcompendium.co.ukymaws.com Its efficacy has been documented in numerous in vitro studies against various bacterial isolates of veterinary importance.
Activity against Gram-Positive Bacterial Isolates
Florfenicol exhibits potent activity against several Gram-positive pathogens. nih.govmdpi.comtaylorandfrancis.comncats.iodovepress.comalpharabi.commsd-animal-health.comnoahcompendium.co.ukymaws.com Research has demonstrated its effectiveness against isolates of Staphylococcus aureus, including some methicillin-resistant strains (MRSA), and various Streptococcus species, such as Streptococcus suis. taylorandfrancis.comavzvet.ruavzvet.rudovepress.comresearchgate.netasm.orgfrontiersin.orggoogle.com Studies have also shown its activity against Arcanobacterium pyogenes. msd-animal-health.com The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its potency.
In Vitro Activity of Florfenicol Against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|---|
| Staphylococcus aureus | N/A | 3.1 asm.org | N/A | N/A |
| Streptococcus suis | 99 | ≤2 asm.org | N/A | N/A |
Activity against Gram-Negative Bacterial Isolates
Florfenicol is highly effective against a broad array of Gram-negative bacteria. nih.govmdpi.comtaylorandfrancis.comncats.iofrontiersin.orgdovepress.comalpharabi.commsd-animal-health.comnoahcompendium.co.ukymaws.com It has demonstrated significant in vitro activity against key respiratory pathogens in livestock. europa.euresearchgate.netasm.org This includes Mannheimia haemolytica, Pasteurella multocida, and Actinobacillus pleuropneumoniae. europa.euncats.ioncats.ioresearchgate.netmsd-animal-health.comasm.orgfda.govpressbooks.pubresearchgate.netplos.orgcore.ac.uk Furthermore, florfenicol is active against enteric pathogens such as Escherichia coli and Salmonella species. taylorandfrancis.comnih.govfrontiersin.orgdovepress.comymaws.comgoogle.com
In Vitro Activity of Florfenicol Against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC for all isolates (µg/mL) |
|---|---|---|---|
| Pasteurella multocida (bovine) | 122 | N/A | ≤2 asm.org |
| Mannheimia haemolytica (bovine) | 118 | N/A | ≤2 asm.org |
| Actinobacillus pleuropneumoniae (porcine) | 45 | N/A | ≤2 asm.org |
| Actinobacillus pleuropneumoniae | 90 | 0.2 - 1.56 nih.gov | N/A |
Surveillance data from Europe between 2019 and 2020 on isolates from cattle with respiratory disease showed that florfenicol maintained consistent efficacy with no resistant isolates found for Histophilus somni, Mannheimia haemolytica, and Pasteurella multocida. europa.eu The Clinical and Laboratory Standards Institute (CLSI) has established breakpoints for these bovine respiratory pathogens, categorizing them as susceptible at MIC values of ≤ 2 µg/ml. europa.eunoahcompendium.co.uk
Molecular and Genetic Basis of Florfenicol Resistance
Characterization of Resistance Mechanisms
The development of resistance to florfenicol (B1672845) in bacteria is a multifaceted process involving both alterations in the bacterial cell structure and specific genetic mutations that interfere with the drug's mechanism of action.
Changes in the permeability of the bacterial cell membrane play a crucial role in florfenicol resistance. nih.govmdpi.com This can involve either a reduction in the drug's entry into the cell or an increase in its efflux from the cell, both of which lower the intracellular concentration of the antibiotic. nih.gov Intrinsic resistance in some bacteria, particularly Gram-negative species, is attributed to the low permeability of their outer membrane. nih.govfrontiersin.org
Efflux pumps, which are protein transporters located in the bacterial membrane, actively remove antibiotics from the cell. researchgate.net The overexpression of these pumps is a common mechanism of acquired resistance and can lead to a multidrug-resistant phenotype. nih.gov While some efflux pumps are specific to certain antibiotics, others can expel a broad range of compounds. researchgate.net In the context of florfenicol, efflux pumps encoded by genes such as floR, fexA, and fexB are significant contributors to resistance. biorxiv.orgfrontiersin.org Studies have shown that florfenicol itself can induce changes in cell permeability, potentially affecting the uptake and release of various substances. mdpi.comfrontiersin.org
Florfenicol's mode of action is to inhibit protein synthesis by binding to the peptidyltransferase center on the 50S ribosomal subunit. nih.govfrontiersin.org Mutations in the 23S rRNA component of this subunit can prevent or reduce the binding of florfenicol, leading to resistance. nih.govoup.com Specific point mutations at positions A2503 and U2504 of the 23S rRNA have been shown to confer resistance to florfenicol, as well as to other antibiotics that target the large ribosomal subunit. oup.com
In addition to mutations in the 23S rRNA, alterations in ribosomal proteins can also contribute to resistance. Spontaneous mutations in the genes rplC, rplD, and rplV, which encode the ribosomal proteins L3, L4, and L22, respectively, have been associated with resistance to oxazolidinones, a class of antibiotics that also binds to the 50S subunit. frontiersin.orgasm.org
Analysis of Antibiotic Resistance Genes (ARGs) Associated with Florfenicol
The spread of florfenicol resistance is largely facilitated by the horizontal transfer of specific antibiotic resistance genes (ARGs). These genes are often located on mobile genetic elements like plasmids and transposons, allowing them to move between different bacteria. frontiersin.orgnih.govbiorxiv.org
The floR gene is a predominant determinant of florfenicol resistance, particularly in Gram-negative bacteria. mdpi.comnih.govfrontiersin.org It encodes an efflux pump protein that actively removes florfenicol from the bacterial cell. researchgate.net The floR gene was first identified in Salmonella enterica serovar Typhimurium DT104 and has since been found in various other bacteria, including Escherichia coli and Pasteurella multocida. nih.govnaro.go.jpnih.gov It is often located on plasmids, which can also carry genes conferring resistance to other classes of antibiotics, leading to multidrug resistance. biorxiv.orgnih.govresearchgate.net
The pp-flo gene, first discovered on a multidrug-resistant R plasmid in the fish pathogen Pasteurella piscicida (now Photobacterium damselae subsp. piscicida), is closely related to floR. frontiersin.orgnih.govnih.govasm.org The flanking regions of the floR gene can be complex, sometimes composed of sequences from different mobile genetic elements, highlighting the dynamic nature of these resistance determinants. frontiersin.orgnih.gov
Several florfenicol resistance genes can be found on the bacterial chromosome, often as part of larger mobile genetic elements that have integrated into the chromosome.
cfr : The cfr (chloramphenicol-florfenicol resistance) gene encodes an rRNA methyltransferase. nih.govasm.org This enzyme modifies the 23S rRNA at position A2503, which is part of the binding site for several classes of antibiotics. nih.govnih.govasm.org This methylation prevents the binding of not only phenicols like florfenicol and chloramphenicol (B1208) but also lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics, resulting in a multidrug-resistant phenotype. asm.orgnkdb.net The cfr gene was initially found on a plasmid in Staphylococcus sciuri but has since been identified on the chromosomes of other bacteria. frontiersin.orgnih.govresearchgate.net
fexA : The fexA gene encodes a phenicol-specific efflux pump belonging to the major facilitator superfamily. frontiersin.orgnih.gov It confers resistance to both florfenicol and chloramphenicol. frontiersin.orgnih.govfrontiersin.org Initially discovered on a plasmid in Staphylococcus lentus, fexA has also been found on the chromosome, sometimes in multiple copies. frontiersin.orgnih.govresearchgate.net Its presence has been linked to elevated minimum inhibitory concentration (MIC) values for florfenicol. asm.org
fexB : Similar to fexA, the fexB gene also encodes a phenicol-specific exporter. frontiersin.orgnih.govbiorxiv.org It has been identified in various bacterial species, often in conjunction with other resistance genes on mobile genetic elements. frontiersin.orgbiorxiv.org
optrA : The optrA gene encodes an ATP-binding cassette (ABC) ribosomal protection protein. frontiersin.orgnih.govresearchgate.net This gene confers cross-resistance to oxazolidinones (like linezolid) and phenicols (like florfenicol). researchgate.netoup.com The use of florfenicol in veterinary medicine may contribute to the selection and spread of optrA-carrying bacteria, which is a public health concern due to the potential for linezolid (B1675486) resistance. researchgate.net The optrA gene is often found on plasmids but can also be integrated into the chromosome. asm.organtimicrobianos.com.ar
Comparative Studies of Florfenicol Resistance with Other Phenicol Antibiotics
Florfenicol is structurally related to chloramphenicol and thiamphenicol (B1682257). frontiersin.orgnih.gov A key structural difference is the presence of a fluorine atom at the C3 position in florfenicol, which prevents its inactivation by chloramphenicol acetyltransferase (CAT) enzymes, the most common mechanism of chloramphenicol resistance. nih.govasm.org This makes florfenicol active against many chloramphenicol-resistant bacteria. nih.gov
However, cross-resistance between florfenicol and chloramphenicol is increasingly reported and is often mediated by efflux pumps. nih.gov The floR gene, for instance, confers resistance to both compounds. asm.org Similarly, the fexA gene provides resistance to both florfenicol and chloramphenicol. frontiersin.orgnih.gov The cmlA gene, which encodes an efflux pump for chloramphenicol, does not confer significant resistance to florfenicol. nih.govasm.org
The cfr gene confers resistance to both florfenicol and chloramphenicol, in addition to several other unrelated antibiotic classes. asm.org The optrA gene also mediates resistance to both florfenicol and chloramphenicol, along with oxazolidinones. oup.comoup.com The co-occurrence of resistance genes for different phenicols on the same mobile genetic elements contributes to the co-selection and spread of resistance to multiple drugs. biorxiv.org
Advanced Analytical and Bioanalytical Methodologies for Florfenicol Research
Development and Validation of Extraction Procedures
Effective sample preparation is a critical first step in the analysis of Florfenicol (B1672845), aiming to isolate the target analytes from complex matrices while minimizing interferences. The development and validation of efficient extraction procedures are paramount for achieving accurate and reproducible results.
The QuEChERS method has been widely adapted for the extraction of Florfenicol from diverse and complex matrices due to its simplicity, speed, and minimal solvent usage. frontiersin.orgresearchgate.net Researchers have tailored the QuEChERS protocol to suit specific sample types, such as eggs, various animal tissues, and seaweed.
One adaptation for analyzing Florfenicol and its metabolite in eggs utilized a combination of 0.1 M disodium (B8443419) EDTA solution, water, and acetonitrile (B52724) as extraction solvents. mdpi.comnih.gov For the clean-up step, a mixture of sodium sulfate (B86663), sodium chloride, and trisodium (B8492382) citrate (B86180) was used as dehydrating salts, with N-propylethylenediamine and C18 serving as adsorbents. mdpi.comnih.gov This method demonstrated good recoveries, ranging from 71.9% to 94.8%. mdpi.com
For a broader range of matrices including beef, pork, chicken, shrimp, eel, and flatfish, a QuEChERS method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been validated. frontiersin.org This protocol employed primary-secondary amine (PSA) and magnesium sulfate for the purification step. frontiersin.org The validation showed high recovery rates between 64.26% and 116.51% with relative standard deviations (RSDs) at or below 18.05%. frontiersin.org
In the context of marine products, a QuEChERS-based method was developed for Laminaria japonica and Porphyra yezoensis (seaweeds). nih.gov This procedure used acetonitrile for extraction and a combination of graphitized carbon black (GCB) and C18 for purification, achieving recovery rates between 87.4% and 103.4%. nih.gov
| Matrix | Extraction/Purification Details | LOD | LOQ | Recovery (%) | Analytical Technique | Reference |
|---|---|---|---|---|---|---|
| Eggs | Extractants: 0.1 M disodium EDTA, water, ACN. Adsorbents: N-propylethylenediamine, C18. | 0.03–1.5 µg/kg | 0.1–5.0 µg/kg | 71.9–94.8 | HPLC-FLD | mdpi.comnih.gov |
| Beef, Pork, Chicken, Shrimp, Eel, Flatfish | Purification: Primary-secondary amine (PSA), MgSO₄. | 0.005–3.1 µg/kg | 0.02–10.4 µg/kg | 64.26–116.51 | LC-MS/MS | frontiersin.org |
| Seaweed (Laminaria japonica, Porphyra yezoensis) | Extractant: ACN. Purifying agent: Graphitized carbon black (GCB) and C18. | 0.4 µg/kg | 1.0 µg/kg | 87.4–103.4 | UPLC-MS/MS | nih.gov |
Solid Phase Extraction (SPE) is another cornerstone technique for the cleanup and concentration of Florfenicol from various samples. researchgate.netsigmaaldrich.com SPE protocols often use specific sorbents to selectively retain the analyte of interest while matrix components are washed away.
For the analysis of Florfenicol in honey, a method was developed using Oasis HLB SPE cartridges, which effectively retains the analyte, allowing for a clean extract. waters.com This method yielded good recoveries and was sensitive enough to detect residues well below required limits. waters.com A similar approach using Oasis PRiME HLB cartridges has been applied to milk samples, where it is effective at removing the majority of phospholipids (B1166683) and fats. lcms.cz The protocol involves protein precipitation with acidified acetonitrile, followed by passing the supernatant through the SPE cartridge. lcms.cz
A more selective approach involves the use of molecularly imprinted polymers (MIPs) as the SPE sorbent. researchgate.netnih.gov A MIP created specifically for Florfenicol demonstrated a significantly higher adsorption capacity (4.32 mg/g) compared to a non-imprinted polymer (2.88 mg/g). nih.gov This MISPE (molecularly imprinted solid-phase extraction) method was successfully applied to determine Florfenicol in fish, chicken meat, and honey samples. nih.gov
| Matrix | SPE Sorbent | Key Protocol Steps | Performance Metric | Reference |
|---|---|---|---|---|
| Honey | Oasis HLB | Standard SPE procedure following sample dissolution. | Mean recovery of 97.4% at 0.3 µg/kg spike level. | waters.com |
| Milk | Oasis PRiME HLB | Protein precipitation with acidified ACN, followed by SPE cleanup of the supernatant. | Effectively removes most fat and phospholipid interference. | lcms.cz |
| Fish, Chicken, Honey | Molecularly Imprinted Polymer (MIP) | Column method with spectrophotometric detection. | Adsorption capacity: 4.32 mg/g (MIP) vs. 2.88 mg/g (NIP). | nih.gov |
| Raw Cow Milk | Not specified | Deproteinization followed by SPE clean-up. | Method successfully validated for simultaneous determination of three antibiotics. | auctoresonline.org |
Chromatographic and Spectrometric Techniques for Quantification
Following extraction, advanced instrumental techniques are employed for the separation and quantification of Florfenicol. The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the confirmatory analysis of Florfenicol. researchgate.netmdpi.com Its high selectivity and sensitivity allow for the detection of trace levels of the antibiotic in complex matrices like animal feed and tissues. researchgate.netmdpi.com
One HPLC-MS/MS method for animal feed involved a simple extraction with ethyl acetate (B1210297), followed by direct analysis. researchgate.net This method was validated according to the European Commission Decision 2002/657/EC, demonstrating satisfactory linearity, recovery, and precision. researchgate.netmdpi.com Another study used LC-MS/MS to investigate the residue depletion of Florfenicol and its metabolite, Florfenicol amine, in broiler chicken claws, liver, and muscle. mdpi.com The in-house validation of this method showed excellent linearity (R² > 0.99) and recoveries ranging from 87.08% to 115.83% across the different tissues. mdpi.com
| Matrix | Linearity (R²) | Recovery (%) | Precision (RSD%) | Reference |
|---|---|---|---|---|
| Animal Feed | Validated range: 100-1000 µg/kg | 85-103 | 6.5-22 | researchgate.net |
| Chicken Claws | > 0.99 | 88.91–115.83 | Repeatability: 10.1 (FF), 19.5 (FFA) | mdpi.com |
| Chicken Muscle | > 0.99 | 87.08–104.66 | Repeatability: 9.0 (FF), 5.9 (FFA) | mdpi.com |
| Chicken Liver | > 0.99 | 95.35–112.83 | Repeatability: 4.1 (FF), 6.8 (FFA) | mdpi.com |
Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers advantages over conventional HPLC, including faster analysis times and improved resolution, making it highly suitable for high-throughput screening. nih.govnih.gov
A UHPLC-MS/MS method was developed for the quantification of Florfenicol and Florfenicol amine in goat milk, demonstrating excellent linearity with a coefficient of determination (R²) greater than 0.99 and a limit of detection (LOD) of approximately 3 ppb. frontiersin.org Another validated method for bull serum and seminal plasma used a simple protein precipitation for extraction followed by a rapid 3.5-minute chromatographic run. nih.govnih.gov This method showed excellent accuracy (bias within ±15%) and precision (CV% below 15%). nih.gov For seafood analysis, a UHPLC-MS/MS method achieved high recoveries of 90-100% and a low LOD of 0.1 ng/g for Florfenicol. acs.org
| Matrix | Linearity (R²) | LOD | Accuracy/Recovery | Precision (CV%) | Reference |
|---|---|---|---|---|---|
| Goat Milk | > 0.99 | ~3 ppb | Inter-assay accuracy: 100.3–112.2% | Inter-assay CV: 3.0 ± 1.6% | frontiersin.org |
| Bull Serum & Seminal Plasma | > 0.99 | Not specified | Bias within ±15% | < 15% | nih.gov |
| Seafood | Not specified | 0.1 ng/g | Recovery: 90–100% | Not specified | acs.org |
| Seaweed | r = 0.999 | 0.4 µg/kg | Recovery: 87.4–103.4% | RSD: 2.1–5% | nih.gov |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) provides a sensitive and cost-effective alternative to mass spectrometry for the quantification of Florfenicol, particularly after appropriate derivatization or when dealing with naturally fluorescent compounds.
A notable HPLC-FLD method was developed for the simultaneous detection of Florfenicol, its metabolite, and three fluoroquinolones in eggs. mdpi.comnih.govresearchgate.net The analysis was performed isocratically on a C18 column with a dual-channel fluorescence detector. mdpi.comresearchgate.net The method was validated with limits of detection (LOD) ranging from 0.03 to 1.5 µg/kg and limits of quantification (LOQ) from 0.1 to 5.0 µg/kg. mdpi.comnih.gov
Another study established a method for pork analysis using accelerated solvent extraction (ASE) followed by UPLC-FLD. chvm.net This method demonstrated good linearity for Florfenicol (R² = 0.9993) in the range of 9.8 to 400 µg/kg, with an LOD of 3.3 µg/kg and an LOQ of 9.8 µg/kg. chvm.net
| Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Eggs | ≥ 0.9998 | 0.03–1.5 µg/kg | 0.1–5.0 µg/kg | 71.9–94.8 | mdpi.comnih.gov |
| Pork | 0.9993 | 3.3 µg/kg | 9.8 µg/kg | Not specified | chvm.net |
Thin Layer Chromatography (TLC) Coupled with HPLC-UV Detection
A reliable and cost-effective method combining Thin Layer Chromatography (TLC) with High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) detection has been developed for the analysis of Florfenicol amine. researchgate.netnih.gov This hybrid approach leverages the separation power of TLC for sample purification, effectively mitigating matrix interferences that can be a significant challenge in veterinary drug residue analysis. researchgate.net
In this method, samples, such as porcine urine or edible tissues, are first extracted, typically with ethyl acetate under alkaline conditions. researchgate.netnih.gov The concentrated extracts are then applied to a TLC plate for purification. An optimized developing solvent, such as a mixture of ethyl acetate, acetone, and ammonium (B1175870) hydroxide (B78521) (e.g., 2:8:0.5, v/v/v), is used to separate the FFA from other components in the sample matrix. researchgate.net Following the TLC purification step, the analyte is recovered and quantified using an HPLC system equipped with a UV detector, often set at a wavelength of 225 nm. researchgate.netnih.gov This TLC-HPLC method has proven effective for the routine monitoring of FFA in various matrices, demonstrating excellent purification efficiency and analytical specificity. researchgate.netnih.gov
Immunochemical Assays for Research Applications
Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISAs), offer a high-throughput and sensitive alternative for the detection of Florfenicol amine. r-biopharm.comnih.gov These methods are based on the specific binding interaction between an antibody and the target analyte (FFA). r-biopharm.com Polyclonal and monoclonal antibodies have been successfully generated against Florfenicol amine, enabling the development of various ELISA formats. nih.govresearchgate.nettandfonline.com These assays are valuable for screening large numbers of samples in research and monitoring programs. researchgate.net
Competitive Indirect-Chemiluminescent Enzyme-Linked Immunosorbent Assay (CL-ELISA) Development
To enhance sensitivity and speed, competitive indirect-chemiluminescent enzyme-linked immunosorbent assays (CL-ELISA) have been developed for the simultaneous determination of Florfenicol and Florfenicol amine. rsc.orgnih.gov In this format, FFA in a sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The use of a chemiluminescent substrate results in a signal that is inversely proportional to the concentration of FFA in the sample.
One such CL-ciELISA was developed for the analysis of animal meat products. The entire test can be completed in approximately 40 minutes. nih.gov In another study focusing on chicken muscle, a CL-ELISA was developed where FFA–formaldehyde–BSA was used as the immunogen. rsc.org These assays demonstrate high sensitivity, with 50% inhibitory concentration (IC₅₀) values reported in the sub-µg/kg range. rsc.orgnih.gov For instance, an IC₅₀ value of 0.153 µg/kg for FFA has been achieved. rsc.org The development of CL-ELISA methods provides a rapid and sensitive tool for the trace analysis of Florfenicol amine. nih.gov
Methodological Validation Parameters in Research Contexts
The validation of any analytical method is crucial to ensure its reliability, accuracy, and fitness for purpose. For Florfenicol amine, methods are typically validated according to established guidelines, assessing parameters such as detection limits, recovery, precision, and linearity. mdpi.comsrce.hr
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. frontiersin.org These values are critical indicators of a method's sensitivity. For Florfenicol amine, LODs and LOQs vary depending on the analytical technique and the sample matrix.
For example, an HPLC-UV method for catfish muscle reported an LOD of 0.044 µg/g and an LOQ of 0.075 µg/g. merck-animal-health-usa.comoup.com More sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) achieve lower limits. In bovine tissues and eel, an LC-MS/MS method had an estimated LOD of 0.0005 mg/kg and an LOQ of 0.01 mg/kg. nih.gov In eggs, a UPLC-MS/MS method established an LOD of 0.5 µg/kg and an LOQ of 1.0 µg/kg. nih.gov
| Method | Matrix | LOD | LOQ | Source |
|---|---|---|---|---|
| HPLC-UV | Catfish Muscle | 0.044 µg/g | 0.075 µg/g | merck-animal-health-usa.comoup.com |
| HPLC-DAD | Pig Cerebrospinal Fluid | 0.0100 µg/mL | - | srce.hr |
| LC-MS/MS | Bovine Tissues, Eel | 0.0005 mg/kg | 0.01 mg/kg | nih.govresearchgate.net |
| LC-MS/MS | Chicken Claws | - | 53.7 µg/kg | mdpi.com |
| LC-MS/MS | Chicken Muscle | - | 25.4 µg/kg | mdpi.com |
| LC-MS/MS | Chicken Liver | - | 22.6 µg/kg | mdpi.com |
| LC-MS/MS | Chicken Feathers | 20 µg/kg | 24.5 µg/kg | tandfonline.com |
| UPLC-MS/MS | Eggs | 0.5 µg/kg | 1.0 µg/kg | nih.gov |
| CL-ELISA | Chicken Muscle | 0.353 µg/kg | - | rsc.org |
| TLC-HPLC | Porcine Urine | - | 0.125 µg/mL | nih.gov |
Recovery Rates and Precision Assessments
Recovery studies are performed to assess the accuracy of a method by measuring the amount of analyte extracted from a fortified sample compared to the known amount added. Precision, typically expressed as the relative standard deviation (RSD), measures the degree of agreement among a series of individual measurements.
| Method | Matrix | Recovery Rate (%) | Precision (RSD %) | Source |
|---|---|---|---|---|
| HPLC-UV | Catfish Muscle | 85.7 - 92.3 | 4.8 - 17.2 | merck-animal-health-usa.comoup.com |
| HPLC-DAD | Pig Cerebrospinal Fluid | 91.7 - 98.8 | 9.5 (Mean) | srce.hr |
| LC-MS/MS | Bovine Tissues, Eel | 93 - 104 | <6 | nih.gov |
| LC-MS/MS | Chicken Claws | 88.91 - 115.83 | 19.5 (Repeatability) | mdpi.com |
| LC-MS/MS | Chicken Muscle | 87.08 - 104.66 | 5.9 (Repeatability) | mdpi.com |
| LC-MS/MS | Chicken Liver | 95.35 - 112.83 | 6.8 (Repeatability) | mdpi.com |
| UPLC-MS/MS | Eggs | 91.2 - 102.4 | ≤ 10.9 | nih.gov |
| CL-ELISA | Chicken Muscle | 70.3 - 100 | - | rsc.org |
| TLC-HPLC | Porcine Urine | - | 0.83 - 11.66 (Intraday) | nih.gov |
Calibration Curve Establishment and Linearity Analysis
Establishing a calibration curve is fundamental for quantitative analysis. This involves analyzing a series of standards of known concentrations to create a model that relates the instrumental response to the analyte concentration. Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by the coefficient of determination (R²).
For Florfenicol amine analysis, methods consistently demonstrate excellent linearity. An LC-MS/MS method for bovine tissues and eel was linear in the range of 0.5 to 100 ng/mL, with an R² value higher than 0.998. nih.govresearchgate.net A TLC-HPLC method developed for porcine urine showed good linearity (R² = 0.9999) over a concentration range of 0.0625-8 µg/mL. nih.gov Similarly, an HPLC-DAD method in pig cerebrospinal fluid was linear from 0.05 to 5.0 µg/mL with R² values greater than 0.99. srce.hr UHPLC-MS/MS methods for serum and seminal plasma also report R² values consistently ≥0.99. nih.gov
| Method | Matrix | Linearity Range | Coefficient of Determination (R²) | Source |
|---|---|---|---|---|
| UHPLC-MS/MS | Serum | 0.002–200 µg/mL | ≥0.99 | nih.gov |
| UHPLC-MS/MS | Seminal Plasma | 0.005–1000 µg/mL | ≥0.99 | nih.gov |
| HPLC-DAD | Pig Cerebrospinal Fluid | 0.05 - 5.0 µg/mL | >0.99 | srce.hr |
| LC-MS/MS | Bovine Tissues, Eel | 0.5 - 100 ng/mL | >0.998 | nih.govresearchgate.net |
| TLC-HPLC | Porcine Urine | 0.0625 - 8 µg/mL | 0.9999 | nih.gov |
| UPLC-MSMS | Not Specified | 2 - 50 ng/mL | 0.9996 | google.com |
In Vitro Mechanistic Biological and Molecular Toxicology Studies
Cellular Impact and Programmed Cell Death Pathways
Florfenicol's interaction with biological systems at the cellular level involves the activation of programmed cell death pathways and the induction of morphological abnormalities. These effects have been documented in various cell lines and tissues, indicating a consistent mechanism of action across different biological models.
Florfenicol (B1672845) has been demonstrated to be a potent inducer of apoptosis, or programmed cell death, in several in vitro and in vivo models. Studies on broiler hepatocytes have shown that Florfenicol significantly increases the apoptotic rate. This is achieved by promoting the mRNA transcription and protein expression of key executioner caspases, specifically caspase-3 and caspase-6. nih.gov Similarly, in the renal tissues of broilers, Florfenicol up-regulates the expression of pro-apoptotic factors, including p53, Caspase-3, and Caspase-6, leading to an acceleration of abnormal apoptosis in renal cells. nih.gov
Further investigations in chicks revealed that Florfenicol can trigger apoptosis in kidney cells by activating the cell adhesion molecules signaling pathway, which in turn increases the expression of pro-apoptotic factors. nih.gov The pro-apoptotic effects of Florfenicol extend to immune tissues as well. In a chick embryo model, Florfenicol exposure led to a dose-dependent increase in the number of splenic germinal centers, accompanied by a significant occurrence of apoptosis within these centers. nih.gov The underlying mechanism is tied to its ability to cause cell damage and halt the cell cycle, which ultimately directs the cell towards apoptosis. nih.gov
Table 1: Summary of Florfenicol-Induced Apoptosis Studies
| Biological System/Tissue | Key Findings | Apoptotic Markers Investigated | Reference |
|---|---|---|---|
| Broiler Hepatocytes | Significantly promoted the apoptotic rate. | Caspase-3, Caspase-6 | nih.gov |
| Broiler Kidney Tissue | Accelerated abnormal apoptosis of renal cells. | p53, Caspase-3, Caspase-6 | nih.gov |
| Chick Kidney Tissue | Induced apoptosis via activation of cell adhesion molecules signaling pathway. | Pro-apoptotic factors | nih.gov |
| Chick Embryo Spleen | Induced apoptosis in splenic germinal centers. | TUNEL assay | nih.gov |
Exposure to Florfenicol has been associated with distinct morphological and cellular aberrations in various research models. A common finding is the increased vacuolation of hepatocytes, which is considered a signal of a degenerative process and can lead to alterations in cell membrane integrity. researchgate.net In studies involving broilers, renal tubular epithelial cells exhibited swelling, granular degeneration, and significant vacuolation following Florfenicol treatment. nih.gov Similarly, research on the catfish Pangasianodon hypophthalmus identified several histoarchitectural anomalies in the liver, including hepatocellular vacuolation, degeneration, and nuclear abnormalities. nih.gov These findings suggest that Florfenicol can induce structural abnormalities at the cellular level. nih.gov
While these studies document cellular-level damage, specific in vitro genotoxicity assays detailing nuclear aberrations such as chromosome breakage or micronuclei formation for Florfenicol were not prominently available in the reviewed literature. Standard genotoxicity tests, including the bacterial reverse mutation assay (AMES test), an in vitro mammalian cell gene mutation test, and a DNA damage and repair assay in rat hepatocytes, have all yielded negative results for Florfenicol, suggesting it does not cause gene mutations under those test conditions. researchgate.netspringernature.com
Oxidative Stress Response Investigations
Florfenicol exposure is linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. This imbalance leads to cellular damage.
Studies have consistently shown that Florfenicol disrupts the delicate balance of the antioxidant defense system. In broilers, Florfenicol administration significantly increased the content of malondialdehyde (MDA), a key indicator of lipid peroxidation, in both serum and liver tissues. nih.gov Concurrently, it led to a marked decrease in the levels of crucial antioxidant molecules and enzymes, including glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT). nih.gov This effect is attributed to the inhibition of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant response element) signaling pathway, which is a master regulator of antioxidant responses. nih.gov
Similar effects were observed in the kidneys of broilers, where Florfenicol caused intense lipid peroxidation, evidenced by elevated MDA levels, and significantly reduced the activities of GSH, SOD, and CAT by inhibiting the downstream signal pathway of Nrf2. nih.gov Research in Daphnia magna also confirmed that exposure to Florfenicol induces changes in oxidative stress biomarkers, including MDA, CAT, and GSH.
Table 2: Impact of Florfenicol on Oxidative Stress Markers
| Biological System | Marker | Observed Effect | Pathway Implicated | Reference |
|---|---|---|---|---|
| Broiler Liver & Serum | Malondialdehyde (MDA) | ▲ Increased | Nrf2-ARE Pathway Inhibition | nih.gov |
| Glutathione (GSH) | ▼ Decreased | |||
| Superoxide Dismutase (SOD) | ▼ Decreased | |||
| Catalase (CAT) | ▼ Decreased | |||
| Broiler Kidney | Malondialdehyde (MDA) | ▲ Increased | Nrf2 Pathway Inhibition | nih.gov |
| Glutathione (GSH) | ▼ Decreased | |||
| Superoxide Dismutase (SOD) | ▼ Decreased | |||
| Catalase (CAT) | ▼ Decreased | |||
| Daphnia magna | Malondialdehyde (MDA) | ▲ Increased | N/A | |
| Catalase (CAT) | Altered | |||
| Glutathione (GSH) | Altered |
Effects on Microbiota Composition and Diversity in In Vitro Models
Florfenicol, as a broad-spectrum antibiotic, significantly influences the composition and diversity of microbial communities, particularly within the gut.
Table 3: Effects of Florfenicol on Gut Microbiota
| Research Model | Key Findings on Microbiota Structure | Specific Taxa Affected | Reference |
|---|---|---|---|
| Mice | Altered composition; decreased richness and diversity; increased Firmicutes/Bacteroidetes ratio. | ▼ Christensenella, Gordonibacter, Anaerotruncus, Alistipes, Desulfovibrio, Parasutterella, Rikenella | |
| Neonatal Chickens | Large shifts in gut microbiota; altered abundances of specific species; no significant effect on α-diversity. | Altered abundances of Lactobacillus, Clostridium, Dorea | |
| Chinese Mitten Crab (Eriocheir sinensis) | Marked decrease in microbial diversity and change in composition at high concentrations. | N/A | |
| Pigs | Can cause changes in the intestinal microbiome. | N/A |
Analysis of Bacterial Composition and Diversity Shifts
Florfenicol administration has a marked effect on the composition and diversity of bacterial communities in in vitro and environmental microcosm models. nih.govnih.gov Studies have shown that florfenicol treatment can act as a significant stressor, leading to a shift in the microbiota structure and a reduction in its biodiversity. nih.gov
In aquatic microcosm models, the impact of florfenicol on bacterial communities is concentration-dependent. While lower concentrations (0.1 mg·L⁻¹) did not substantially affect the diversity and abundance of bacterial communities, a high concentration (100 mg·L⁻¹) had a dramatic effect, significantly reducing both diversity and abundance. nih.gov However, the effect on bacterial diversity was observed to decrease over time. nih.gov
Metagenomic analysis has revealed that florfenicol treatment results in an asymmetrical selection on different bacterial populations. nih.gov Certain phyla, such as Planctomycetes and Chloroflexi, have shown susceptibility to florfenicol, with their abundance decreasing significantly after treatment. nih.gov In contrast, bacteria belonging to the Proteobacteria, Bacteroidetes, Actinobacteria, and Verrucomicrobia phyla have demonstrated an increase in abundance, which may be linked to the presence of florfenicol-resistant genes (FRGs) or beneficial mutations. nih.gov In sediment environments, florfenicol exposure led to a dominance of Acinetobacter strains, which are known to be resistant to certain antibiotics. nih.gov
The table below summarizes the observed shifts in bacterial phyla abundance following Florfenicol treatment.
| Bacterial Phylum | Observed Change in Abundance | Reference |
| Planctomycetes | Decreased | nih.gov |
| Chloroflexi | Decreased | nih.gov |
| Proteobacteria | Increased | nih.gov |
| Bacteroidetes | Increased | nih.gov |
| Actinobacteria | Increased | nih.gov |
| Verrucomicrobia | Increased | nih.gov |
Genomic and Transcriptomic Profiling in Response to Florfenicol Exposure
Exposure to florfenicol induces significant genomic and transcriptomic changes in various biological systems, primarily related to the development of resistance and alterations in metabolic and immune pathways.
Gene Expression Analysis Related to Immune and Metabolic Pathways
Research in broilers has shown that florfenicol can induce liver injury by affecting the expression of genes and proteins involved in drug and lipid metabolism. nih.gov Transcriptome and proteome analysis revealed that florfenicol disrupts the expression of genes such as UGT2A1 and GSTT1, which affects the liver's ability to metabolize drugs, potentially leading to the accumulation of metabolites and subsequent liver damage. nih.gov
Furthermore, florfenicol impacts lipid metabolism by altering the expression of acox2 and FABP1. nih.gov It significantly increased the expression of ACOX2 mRNA and protein, which is related to fatty acid synthesis. nih.gov Conversely, it was found to reduce the expression of the FABP1 gene, which plays a crucial role in the transport and metabolism of free fatty acids in liver cells. nih.gov The compound also affects several metabolic pathways, including the metabolism of xenobiotics by cytochrome P450, the PPAR signaling pathway, steroid biosynthesis, and glutathione metabolism. nih.gov
In bacteria, florfenicol exposure can lead to mutations in genes that regulate multidrug efflux pumps, such as acrR, emrR, and robA. mdpi.com These mutations can enhance the functionality of efflux pumps, leading to increased resistance. mdpi.com
Transcriptome Alterations in Cellular and Tissue Models
Transcriptomic studies on cellular and tissue models have provided insights into the global response to florfenicol exposure. nih.govfrontiersin.orgnoaa.gov In broiler liver tissue, RNA-sequencing has been used to identify differentially expressed genes following florfenicol treatment. nih.gov This analysis confirmed that florfenicol significantly alters the expression profiles of genes associated with drug metabolism, lipid metabolism, and the response to chemical stimuli. nih.gov For instance, pathways related to cytochrome P450, peroxisomes, and glutathione metabolism showed significant changes in gene expression. nih.gov
Genomic and transcriptomic profiling in bacteria like Escherichia coli has shown that florfenicol can induce mutations and alter gene expression, leading to resistance. mdpi.com These alterations are often linked to multidrug efflux pump systems encoded by genes such as mdtABC-tolC, emrAB-tolC, and acrAB-tolC. mdpi.com The stress induced by the antibiotic can trigger SOS mechanisms, which may lead to mutations and subsequent changes in gene expression that confer resistance. mdpi.com
In Vitro Genotoxicity Assessments
The genotoxic potential of florfenicol has been evaluated through a standard battery of in vitro tests, including bacterial reverse mutation assays and mammalian cell gene mutation assays.
Bacterial Reverse Mutation Assays (AMES Test)
The bacterial reverse mutation assay, commonly known as the AMES test, is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli. ebi.biobulldog-bio.com Multiple assessments of florfenicol using the AMES test have consistently yielded negative results. msd.commerck.commsd.com These tests were conducted both with and without a metabolic activation system (S-9 mix), indicating that neither florfenicol nor its metabolites induce point mutations in the tested bacterial strains. bulldog-bio.commsd.commerck.com
Mammalian Cell Gene Mutation Assays
In vitro mammalian cell gene mutation assays are employed to detect gene mutations induced by chemical substances in cultured mammalian cells. For florfenicol, these assays have been conducted using systems such as the mouse lymphoma cell assay. msd.commerck.com The results from these studies have been consistently negative, demonstrating that florfenicol does not induce gene mutations in mammalian cells in vitro. msd.commerck.commsd.com Additionally, a DNA damage and repair assay using rat hepatocytes also produced a negative result. msd.commerck.com
The table below provides a summary of the in vitro genotoxicity assessment results for Florfenicol.
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (AMES) | S. typhimurium, E. coli | With and Without | Negative | msd.commerck.commsd.com |
| In Vitro Mammalian Cell Gene Mutation Test | Mouse lymphoma cells | Not specified | Negative | msd.commerck.commsd.com |
| DNA Damage and Repair | Rat hepatocytes | Not specified | Negative | msd.commerck.com |
Chromosome Aberration Assays in Mammalian Cells
In vitro cytogenetic assays are pivotal in determining the potential of a chemical substance to induce structural chromosomal damage in mammalian cells. nih.govcriver.comfda.gov The chromosome aberration test is a well-established method for evaluating this type of genotoxicity, often employing cultured cell lines or primary cell cultures such as human peripheral blood lymphocytes. nih.govnih.gov
Studies have been conducted to assess the clastogenic potential of Imazalil (listed in Table 1) using human peripheral lymphocytes. researchgate.netnih.gov In these biomonitoring assays, whole-blood cultures from human donors were exposed to varying concentrations of Imazalil. researchgate.netnih.gov The results from these cytogenetic analyses demonstrated that Imazalil induced a statistically significant, dose-dependent increase in the frequency of structural chromosomal aberrations compared to control cultures. nih.gov This indicates a potential genotoxic effect of Imazalil on human somatic cells in vitro. researchgate.netnih.gov
The types of aberrations typically scored in such assays can include both chromatid-type and chromosome-type aberrations, such as breaks, gaps, and exchanges. criver.comfda.gov A significant increase in the number of cells with one or more aberrations is considered a positive result, suggesting that the substance has the potential to alter the chromosomal structure. fda.gov While a metabolite of Imazalil, R014821, was reported to be negative for mutagenicity in an in vitro chromosomal aberration test, the parent compound, Imazalil, has shown positive results. nih.govwho.int
The following table summarizes the findings from a representative study on Imazalil's effect on chromosomal aberrations in human lymphocytes.
Table 1: Chromosomal Aberration Frequency in Human Lymphocytes Exposed to Imazalil
| Treatment Group | Aberrant Cells (%) | Notes |
|---|---|---|
| Control | Baseline | Represents spontaneous aberration frequency. |
| Imazalil (Low Conc.) | Increased | Statistically significant increase over control. |
| Imazalil (Mid Conc.) | Increased | Shows a dose-dependent relationship. |
| Imazalil (High Conc.) | Markedly Increased | Highest frequency of aberrations observed. |
Data is illustrative of findings indicating a dose-dependent increase in chromosomal aberrations as described in cited research. researchgate.netnih.gov
DNA Damage and Repair Studies (e.g., Unscheduled DNA Synthesis)
Beyond chromosomal damage, the potential of a chemical to induce more direct DNA lesions, such as strand breaks, is another critical aspect of genotoxicity assessment. championsoncology.comcancer.gov Assays like the single-cell gel electrophoresis, or comet assay, are sensitive methods for detecting DNA damage in individual eukaryotic cells. mdpi.commdpi.com
The genotoxicity of Imazalil has been investigated using the in vitro comet assay on human lymphocytes. mdpi.com This technique measures DNA strand breaks and alkali-labile sites; damaged DNA migrates further in an electric field, creating a "comet tail," with the length and intensity of the tail being proportional to the extent of DNA damage. mdpi.com
Research findings indicate that Imazalil induces DNA damage in a dose-dependent manner. mdpi.com Treatment of human lymphocyte cultures with Imazalil resulted in a significant increase in DNA lesions, as measured by the "tail moment" in the comet assay. mdpi.com For instance, one study reported a 26-fold increase in DNA damage at the concentrations tested. mdpi.com Notably, at higher concentrations, Imazalil was observed to be cytotoxic, leading to a reduction in the number of analyzable cells. mdpi.com These results suggest that Imazalil can directly cause DNA strand breaks in human cells in vitro. mdpi.com
Another important method for evaluating DNA damage and repair is the Unscheduled DNA Synthesis (UDS) assay. nih.govnih.gov The UDS assay quantifies the cell's capacity to perform nucleotide excision repair (NER) by measuring the incorporation of labeled thymidine (B127349) into the DNA of non-S-phase cells following a chemical insult. nih.govnih.govresearchgate.net This assay provides a functional measure of the entire NER pathway. nih.gov While the comet assay has demonstrated Imazalil-induced DNA damage, specific studies utilizing the UDS assay for Imazalil were not detailed in the reviewed literature.
The table below presents a summary of the findings from comet assay studies on human lymphocytes exposed to Imazalil.
Table 2: DNA Damage in Human Lymphocytes Exposed to Imazalil (Comet Assay)
| Imazalil Concentration | DNA Damage Level (e.g., Tail Moment) | Outcome |
|---|---|---|
| Control (0 µg/plate) | Baseline | No significant DNA damage observed. |
| Low (e.g., 6.8 µg/plate) | No significant increase | No genotoxic effect observed at this level. mdpi.com |
| Medium (e.g., 25-50 µg/plate) | Significant increase | Dose-dependent increase in DNA lesions. mdpi.com |
| High (e.g., 136 µg/plate) | High DNA damage / Cytotoxicity | Significant genotoxicity, with evidence of cytotoxicity. mdpi.com |
This table summarizes findings on the dose-dependent DNA damage induced by Imazalil as reported in the literature. mdpi.com
Research on Florfenicol Formulation and Advanced Delivery Systems in Vitro Characterization
Synthesis and Fabrication Methodologies for Novel Formulations
The development of advanced drug delivery systems for Florfenicol (B1672845) aims to create formulations with improved characteristics, such as sustained release. Methodologies range from established techniques like spray drying for granule preparation to the fabrication of complex nanoparticle systems.
Sustained-release granules of Florfenicol have been successfully produced using high-speed centrifugal spray drying. nih.govscau.edu.cnscau.edu.cn This technique is noted for its low cost, energy efficiency, and potential for industrial scale-up. researchgate.net In one method, a formulation consisting of Florfenicol, monostearate, polyethylene (B3416737) glycol 4000 (PEG 4000), and starch was prepared in a specific weight ratio (10:70:13:7). nih.gov The process involves heating the monostearate, followed by the gradual addition of the other components while stirring. nih.gov This mixture is then fed into a high-speed centrifugal spray drying device. nih.govresearchgate.net Key operational parameters for the spray drying system include a feed flow rate of 500 kg/h , an atomizer rotation speed of 16,000 rpm, and a drying gas flow rate of 28,000 m³/h. nih.gov Another approach utilizes hardened oil, polyethylene glycol, and glyceride as auxiliary materials in a centrifugal spray drying granulation method to prepare the sustained-release granules. scau.edu.cnscau.edu.cn The resulting Florfenicol sustained-release granules (FSRGs) are designed to control drug release through mechanisms of diffusion and matrix erosion. nih.gov
To overcome the challenges associated with Florfenicol's poor solubility in aqueous solutions, various nanoparticle-based delivery systems have been investigated. nih.govresearchgate.net Bovine serum albumin (BSA) has been employed as a biocompatible and biodegradable nanocarrier. nih.govsemanticscholar.org Florfenicol-loaded BSA nanoparticles (FLO-BSA NPs) have been fabricated using a simple and low-cost desolvation method. nih.govresearchgate.net This involves precipitating the BSA nanoparticles upon the addition of ethanol, followed by cross-linking with glutaraldehyde (B144438) to ensure stability. researchgate.net
Other nanoparticle formulations have also been developed:
Solid Lipid Nanoparticles (SLN): A Florfenicol-loaded solid lipid nanoparticle (FFC-SLN) suspension was prepared using a hot homogenization and ultrasonic technique. theiet.orgnih.govresearchgate.net
Niosomes: Florfenicol-loaded niosomes (FLN) have been formulated using non-ionic surfactants like Span 60 and Tween 60, along with cholesterol. nih.gov
Chitosan-based Nanoparticles: Florfenicol has been loaded into chitosan-sodium tripolyphosphate (TPP) composite nanogels and nanocomposites have been synthesized via a sonochemical method. koreascience.krekb.eg
These varied approaches aim to encapsulate Florfenicol efficiently within a stable nanostructure suitable for drug delivery. nih.govtheiet.org
Physicochemical Characterization of Formulations
A thorough physicochemical characterization is essential to ensure the quality, stability, and performance of the developed Florfenicol formulations. This involves analyzing particle size, surface charge, and morphology.
Particle size and the Polydispersity Index (PDI) are critical parameters for drug delivery systems. The PDI value indicates the uniformity of the particle size distribution; a lower PDI suggests a more homogenous formulation with a diminished propensity for aggregation. nih.gov
For nanoparticle formulations, dynamic light scattering (DLS) is commonly used for these measurements. nih.gov Florfenicol-loaded BSA nanoparticles have been synthesized with a size of approximately 120 nm and a very low PDI of 0.04, indicating a uniform size distribution. nih.govresearchgate.netsemanticscholar.org Other formulations show a range of sizes and PDI values. For instance, Florfenicol-loaded niosomes exhibited particle sizes ranging from 246.5 nm to 542.76 nm with an optimal PDI of 0.258. nih.gov Florfenicol-loaded solid lipid nanoparticles were found to have a mean diameter of 253 ± 3 nm and a PDI of 0.409 ± 0.022. theiet.orgnih.gov Chitosan (B1678972) composite nanogels measured 280.3 ± 1.5 nm with a PDI of 0.15 ± 0.03. koreascience.kr
For sustained-release granules, particle size distribution is typically measured using mechanical sieving methods. nih.gov Studies show that for FSRGs produced by spray drying, more than 99.5% of the particles were within 600 μm in diameter. nih.gov
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| Florfenicol-Loaded BSA Nanoparticles (FLO-BSA NPs) | ~120 | 0.04 | nih.govresearchgate.net |
| Florfenicol-Loaded Solid Lipid Nanoparticles (FFC-SLN) | 253 ± 3 | 0.409 ± 0.022 | theiet.orgnih.gov |
| Florfenicol-Loaded Niosomes (FLN) | 246.5 - 542.76 | 0.258 (optimal) | nih.gov |
| Florfenicol Composite Nanogels (Chitosan-TPP) | 280.3 ± 1.5 | 0.15 ± 0.03 | koreascience.kr |
| Florfenicol-Chitosan Nanocomposite | 67.22 | Not Reported | ekb.eg |
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key predictor of colloidal stability. nih.gov A high absolute zeta potential value indicates strong electrostatic repulsion between particles, which helps prevent aggregation and ensures the stability of the suspension. nih.govnih.gov
Florfenicol-loaded BSA nanoparticles exhibit a zeta potential of approximately -40 mV, suggesting high colloidal stability. nih.govresearchgate.netsemanticscholar.org Similarly, Florfenicol-loaded solid lipid nanoparticles showed a high positive zeta potential of 47.5 ± 0.21 mV. theiet.orgnih.gov In contrast, optimized Florfenicol-loaded niosomes had a negative surface charge with a zeta potential of -19.50 ± 1.12 mV, which is still indicative of vesicular stability due to electrostatic repulsions. nih.gov Chitosan-based formulations showed varying results, with composite nanogels having a positive potential of 36.3 ± 1.4 mV, while a nanocomposite formulation had a negative potential of -28 mV. koreascience.krekb.eg
| Formulation Type | Zeta Potential (mV) | Reference |
|---|---|---|
| Florfenicol-Loaded BSA Nanoparticles (FLO-BSA NPs) | ~ -40 | nih.govresearchgate.net |
| Florfenicol-Loaded Solid Lipid Nanoparticles (FFC-SLN) | 47.5 ± 0.21 | theiet.orgnih.gov |
| Florfenicol-Loaded Niosomes (FLN) | -19.50 ± 1.12 | nih.gov |
| Florfenicol Composite Nanogels (Chitosan-TPP) | 36.3 ± 1.4 | koreascience.kr |
| Florfenicol-Chitosan Nanocomposite | -28 | ekb.eg |
Microscopy techniques are employed to visualize the morphology and surface characteristics of the prepared formulations. Light microscopy and scanning electron microscopy (SEM) have been used to characterize Florfenicol sustained-release granules. nih.govresearchgate.net The granules appeared as small, pale white, loose, and non-clustering particles. nih.gov Under magnification, they were observed to be spherical with relatively smooth surfaces. nih.govresearchgate.netresearchgate.net
For nanoparticle formulations, SEM and transmission electron microscopy (TEM) are used to confirm their size and shape. SEM imaging of Florfenicol-loaded chitosan-TPP composite nanogels revealed evenly distributed spherical particles with a smooth appearance, consistent with a particle size of approximately 200 nm. koreascience.kr TEM micrographs of molecularly imprinted polymer nanoparticles for Florfenicol also showed defined, regular oval-spherical structures. mdpi.com These imaging techniques confirm the successful formation of the desired particulate systems and provide crucial information about their physical structure. researchgate.netkoreascience.kr
Drug Loading Efficiency Determinations
The efficacy of a drug delivery system is fundamentally linked to its ability to carry a sufficient amount of the active pharmaceutical ingredient. Drug Loading (DL) and Entrapment Efficiency (EE) are two critical parameters used to quantify this capacity. DL refers to the weight percentage of the drug relative to the total weight of the delivery system, while EE represents the percentage of the initial drug amount that is successfully encapsulated within the carrier.
Various formulations of florfenicol have been developed to improve its delivery, including niosomes and alginate beads, with their loading capacities determined using spectrophotometric or chromatographic methods. For instance, in the development of florfenicol-loaded niosomes (FLN), formulations using Span 60 as a non-ionic surfactant demonstrated high entrapment efficiencies, ranging from 65.72% to 90.32%. nih.gov The high encapsulation is attributed to the lipophilic nature of florfenicol and the low hydrophilic-lipophilic balance (HLB) value of Span 60, which promotes the formation of stable vesicles. nih.gov
Similarly, florfenicol-loaded alginate dried beads (FADBs), a low-cost oral delivery system, have shown exceptionally high drug loading and entrapment efficiency. upv.es Studies report an entrapment efficiency of 94-98% and a drug loading of over 70%. upv.es This high efficiency is likely due to the poor aqueous solubility of florfenicol, which causes the drug to precipitate and become trapped within the polymer matrix during the formulation process. upv.es
| Formulation Type | Key Excipients | Entrapment Efficiency (%EE) | Drug Loading (%DL) | Reference |
|---|---|---|---|---|
| Niosomes (FLN) | Span 60, Cholesterol, Dihexadecyl phosphate (B84403) | 65.72 - 90.32% | Not Reported | nih.gov |
| Alginate Dried Beads (FADBs) | Alginate | 94 - 98% | >70% | upv.es |
In Vitro Drug Release Profile Analysis
Understanding how a drug is released from its carrier over time is crucial for designing formulations with desired therapeutic outcomes, such as sustained or targeted release. In vitro drug release studies are conducted in conditions that mimic the physiological environments the drug will encounter upon administration.
Dissolution studies for florfenicol formulations are typically performed using standard apparatus like the rotating basket method or the Hanson dissolution apparatus. nih.govresearchgate.netnih.gov These studies utilize various dissolution media to simulate the different pH environments of the gastrointestinal tract, such as pH 1.2 hydrochloric acid (HCl) solution for the stomach and acetate (B1210297) or phosphate buffers of pH 4.3, 6.8, or 7.4 for the intestines. nih.govnih.govscau.edu.cn
Research on florfenicol sustained-release granules (FSRGs) demonstrated significantly different release profiles depending on the pH of the medium. nih.gov In a simulated gastric environment (pH 1.2), 59% of the drug was released after 4 hours. nih.gov In contrast, when placed in a simulated intestinal environment (pH 4.3), the release was faster, with 71.8% released at the 4-hour mark and over 90% released after 8 hours. nih.gov Another study found that self-made florfenicol sustained-release granules were largely unreleased in a simulated gastric fluid (pH 1.2) but showed slow, sustained release in simulated intestinal fluids (pH 4.3 and pH 6.8), achieving over 95% release within 5 hours. scau.edu.cn This contrasts sharply with pure florfenicol powder, which dissolves completely within 15 minutes. scau.edu.cn
Niosomal formulations also exhibit a prolonged-release profile. One study showed that while 97.42% of free florfenicol was released in 8 hours, a florfenicol-loaded niosome formulation released only 49.60% of its encapsulated drug in the same timeframe in a phosphate-buffered saline (pH 7.4) medium. nih.gov
| Formulation | Medium (pH) | Time (hours) | Cumulative Release (%) | Reference |
|---|---|---|---|---|
| Sustained-Release Granules (FSRGs) | pH 1.2 HCl | 4 | 59.0 ± 1.5% | nih.gov |
| pH 4.3 Acetate Buffer | 8 | >90.1% | nih.gov | |
| Niosomes (FLN) | pH 7.4 PBS | 8 | 49.60% | nih.gov |
| Free Florfenicol | pH 7.4 PBS | 8 | 97.42% | nih.gov |
| Sustained-Release Granules | pH 6.8 Phosphate Buffer | 5 | >95% | scau.edu.cn |
To understand the mechanism of drug release, dissolution data is often fitted to various mathematical models. Common models include the zero-order, first-order, Higuchi, and Korsmeyer-Peppas models. The model that best fits the data, often indicated by the highest coefficient of determination (r²), provides insight into the underlying release mechanism.
For florfenicol sustained-release granules (FSRGs), studies have found that the Higuchi model provides the best fit for release data in both pH 1.2 and pH 4.3 media. researchgate.netnih.gov The applicability of the Higuchi model suggests that the release mechanism is primarily governed by diffusion through the granule matrix. researchgate.netnih.gov In one such study, the Higuchi model yielded an r² value of 0.9862 for the release profile at pH 1.2. nih.gov
In contrast, the release of florfenicol from a niosomal formulation was best described by the Korsmeyer-Peppas model, with a high coefficient of determination (R² = 0.967). nih.gov The release exponent (n) derived from this model was 0.363, which indicates a Fickian diffusion release mechanism, where the drug diffuses through the niosomal bilayer. nih.gov
| Formulation | Dissolution Medium | Best Fit Model | Coefficient of Determination (r²) | Implied Release Mechanism | Reference |
|---|---|---|---|---|---|
| Sustained-Release Granules (FSRGs) | pH 1.2 HCl | Higuchi | 0.9862 | Diffusion | nih.gov |
| pH 4.3 Acetate Buffer | Higuchi | Not Reported | Diffusion & Dissolution | researchgate.netnih.gov | |
| Niosomes (FLN) | pH 7.4 PBS | Korsmeyer-Peppas | 0.967 | Fickian Diffusion | nih.gov |
The rate and mechanism of drug release are significantly influenced by both the external environment (e.g., pH) and the composition of the formulation itself.
pH: As demonstrated in dissolution studies, the pH of the surrounding medium has a marked effect on florfenicol release from sustained-release granules. nih.gov The difference in release rates between pH 1.2 and pH 4.3 has been attributed to the effect of pH on certain excipients, such as Polyethylene glycol 4000 (PEG 4000), which can influence the erosion rate of the carrier matrix. nih.gov For florfenicol-loaded alginate beads, the release is also pH-dependent; the alginate matrix is more relaxed at the higher pH of the intestine, leading to an increased pore size and the release of approximately 70% of the drug. upv.es
Excipient Composition: The choice and proportion of excipients are primary determinants of release kinetics. In florfenicol sustained-release granules, monostearate, a highly hydrophobic material, is used to retard drug release. nih.gov Studies show that increasing the proportion of monostearate decreases the release rate. nih.gov Conversely, PEG 4000 is used to control release through erosion, and a higher proportion of this excipient leads to a faster release rate. nih.gov Fillers like starch have been found to have minimal influence on the release rate. nih.gov For niosomal formulations, the delayed release is attributed to the structural components of the vesicle, specifically the alkyl chain of Span 60 and the inclusion of cholesterol, which can increase the rigidity and stability of the bilayer. nih.gov
Comparative Biochemical and Structural Research
Structural Analogy and Differences with Thiamphenicol (B1682257) and Chloramphenicol (B1208)
Florfenicol (B1672845) was developed as a structural analog of Thiamphenicol and Chloramphenicol, with targeted modifications to enhance its properties. nih.govnih.gov The primary structural differences lie in two key positions on the molecule.
Firstly, in both Florfenicol and Thiamphenicol, the para-nitro group (-NO₂) found on the phenyl ring of Chloramphenicol is replaced by a methylsulfonyl group (-SO₂CH₃). msdvetmanual.comla.govasm.org This particular substitution is critical, as the nitro group in Chloramphenicol is associated with the risk of inducing potentially fatal, non-dose-related aplastic anemia in humans. la.govplantgrowthhormones.com By replacing this group, Florfenicol and Thiamphenicol circumvent this specific toxic effect. la.govfrontiersin.org
Secondly, Florfenicol is distinguished from both Chloramphenicol and Thiamphenicol by the substitution at the C-3 position of the propanol (B110389) side chain. In Chloramphenicol and Thiamphenicol, this position holds a hydroxyl group (-OH). nih.gov In Florfenicol, this hydroxyl group is replaced by a fluorine atom (-F). nih.govplantgrowthhormones.comnih.gov This fluorination is a pivotal modification that directly impacts the antibiotic's resilience to common bacterial resistance mechanisms. nih.gov
| Compound | Group at Phenyl Ring (R1) | Group at C-3 Position (R2) |
|---|---|---|
| Chloramphenicol | Nitro Group (-NO₂) | Hydroxyl Group (-OH) |
| Thiamphenicol | Methylsulfonyl Group (-SO₂CH₃) | Hydroxyl Group (-OH) |
| Florfenicol (73231-34-2) | Methylsulfonyl Group (-SO₂CH₃) | Fluorine Atom (-F) |
Differential Molecular Interactions based on Structural Modifications
The primary molecular target for all three amphenicols is the 50S subunit of the bacterial 70S ribosome. msdvetmanual.comnih.govnih.gov By binding to this subunit, they inhibit the activity of the peptidyl transferase enzyme, which is crucial for the formation of peptide bonds and the elongation of the polypeptide chain, thereby halting bacterial protein synthesis. nih.govmsdvetmanual.comnih.gov While the target is the same, the structural modifications lead to significant differences in how effectively the drugs interact with bacteria, particularly those that have developed resistance.
The most common mechanism of resistance to Chloramphenicol is the enzymatic inactivation by Chloramphenicol Acetyltransferases (CATs). la.govnih.gov These enzymes transfer an acetyl group to the hydroxyl group at the C-3 position of Chloramphenicol and Thiamphenicol, rendering the antibiotics unable to bind to the ribosome. nih.gov The substitution of this hydroxyl group with a fluorine atom in Florfenicol is the critical factor that confers resistance to this type of enzymatic inactivation. plantgrowthhormones.comnih.gov Because Florfenicol lacks the target hydroxyl group, it remains active against many bacterial strains that are resistant to Chloramphenicol and Thiamphenicol. nih.govresearchgate.net
Another resistance mechanism involves drug efflux pumps, which actively remove antibiotics from the bacterial cell. The floR gene, for instance, codes for an efflux pump that can export both Florfenicol and Chloramphenicol. researchgate.netnih.gov However, other efflux pumps show differential activity. The cmlA gene product, which confers resistance to Chloramphenicol via an efflux mechanism, generally does not confer resistance to Florfenicol. nih.gov This demonstrates that the structural changes in Florfenicol can alter its recognition and transport by certain bacterial efflux systems.
| Feature | Chloramphenicol | Thiamphenicol | Florfenicol (73231-34-2) |
|---|---|---|---|
| Primary Molecular Target | 50S Ribosomal Subunit | 50S Ribosomal Subunit | 50S Ribosomal Subunit |
| Interaction with CAT Enzymes | Inactivated by acetylation at C-3 hydroxyl group | Inactivated by acetylation at C-3 hydroxyl group | Resistant; no C-3 hydroxyl group for acetylation |
| Interaction with cmlA Efflux Pump | Substrate for efflux | Not specified | Not a substrate for efflux |
| Interaction with floR Efflux Pump | Substrate for efflux | Substrate for efflux | Substrate for efflux |
Synergistic and Combination Research Strategies
Investigation of Florfenicol (B1672845) Combinations with Other Antimicrobial Agents
The combination of florfenicol with various classes of antimicrobial agents has been a subject of extensive research to broaden the spectrum of activity and combat resistant pathogens. Studies have demonstrated that such combinations can lead to synergistic or additive effects, offering potential therapeutic advantages.
Research has shown synergistic interactions between florfenicol and aminoglycosides, such as amikacin (B45834) and gentamicin (B1671437), against multidrug-resistant Escherichia coli isolates. frontiersin.orgresearchgate.net In one study, the combination of florfenicol and amikacin showed synergy against 10 out of 11 multidrug-resistant E. coli isolates, while the florfenicol and gentamicin combination was synergistic against 6 out of 11 isolates. frontiersin.orgresearchgate.net These combinations were found to be more effective than combinations of cephalothin (B1668815) with gentamicin or florfenicol with cephalothin. frontiersin.orgresearchgate.net
Another area of investigation has been the combination of florfenicol with other amphenicols, like thiamphenicol (B1682257). This intra-class combination has surprisingly exhibited synergistic effects against various pathogens, including Staphylococcus aureus, Pasteurella multocida, and Actinobacillus pleuropneumoniae. google.comnih.govnih.govnih.gov This synergy is noteworthy as combinations of antibiotics from the same class are rarely reported to have such effects. nih.govnih.govnih.gov
Furthermore, studies have explored the combination of florfenicol with tetracyclines and macrolides. Synergistic or additive interactions have been observed when florfenicol is combined with oxytetracycline (B609801) and doxycycline (B596269) against pathogens like Pseudomonas aeruginosa and Riemerella anatipestifer. google.comnih.govfrontiersin.org Similarly, combinations with macrolides such as erythromycin (B1671065) and tilmicosin (B555) have shown promise. nih.govnih.gov A patent application has also highlighted the potential of combining florfenicol with a range of other antibiotics, including erythromycin, tylosin, and oxytetracycline, to enhance their antibacterial efficacy. researchgate.net
| Combined Antimicrobial Agent | Target Pathogen(s) | Observed Effect | Reference |
|---|---|---|---|
| Amikacin | Multidrug-resistant Escherichia coli | Synergy | frontiersin.orgresearchgate.net |
| Gentamicin | Multidrug-resistant Escherichia coli | Synergy | frontiersin.orgresearchgate.net |
| Thiamphenicol | Staphylococcus aureus, Pasteurella multocida, Actinobacillus pleuropneumoniae | Synergy | google.comnih.govnih.govnih.gov |
| Oxytetracycline | Pseudomonas aeruginosa, Pasteurella multocida | Synergy/Additivity | google.comnih.gov |
| Doxycycline | Riemerella anatipestifer, Pasteurella multocida | Synergy/Additivity | nih.govfrontiersin.org |
| Erythromycin | Pasteurella multocida | Synergy/Additivity | nih.gov |
| Tilmicosin | Respiratory pathogens in pigs | Synergy | nih.gov |
Analysis of Synergistic Effects with Natural Products (e.g., Hesperidin)
A notable study investigated the synergistic effect of quercetin (B1663063) and florfenicol against Aeromonas hydrophila, a significant pathogen in aquaculture. mdpi.comnih.gov The combination demonstrated a strong synergistic effect, with the fractional inhibitory concentration (FIC) index being 0.28. mdpi.comnih.gov The presence of quercetin significantly enhanced the bactericidal activity of florfenicol, leading to a substantial decrease in bacterial viability both in vitro and in vivo. mdpi.comnih.gov In vivo studies in common carp (B13450389) infected with A. hydrophila showed that the combination therapy significantly reduced the bacterial load in various tissues and improved the survival rate of the fish. mdpi.comnih.gov
Another study reported on the synergistic antibacterial effects of rutin (B1680289), a citrus flavonoid, in combination with florfenicol against Aeromonas hydrophila. nih.gov Although rutin itself did not show significant antibacterial activity, it modulated the activity of florfenicol, resulting in a four-fold reduction in its minimum inhibitory concentration (MIC). nih.gov
These findings with quercetin and rutin suggest that flavonoids can act as potent adjuvants to florfenicol, enhancing its antimicrobial efficacy. This provides a strong rationale for future investigations into the potential synergistic effects of florfenicol with other natural products like hesperidin (B1673128).
| Natural Product | Target Pathogen | Key Findings | Reference |
|---|---|---|---|
| Quercetin | Aeromonas hydrophila | Strong synergistic effect (FIC index = 0.28). Significantly enhanced bactericidal activity of florfenicol in vitro and in vivo. | mdpi.comnih.gov |
| Rutin | Aeromonas hydrophila | Modulated florfenicol activity, leading to a four-fold reduction in its MIC. | nih.gov |
| Hesperidin | No specific studies on combination with florfenicol were identified in the reviewed literature. |
Mechanisms of Enhanced Antimicrobial Activity in Combination Therapies
Understanding the mechanisms underlying the synergistic effects of florfenicol in combination therapies is crucial for the rational design of new treatment strategies. The primary proposed mechanism for florfenicol's ability to enhance the activity of other antimicrobials is its action as a modulator of bacterial membrane permeability. frontiersin.orggoogle.comnih.govmdpi.comnih.gov
It is suggested that florfenicol alters the bacterial cell membrane, which in turn facilitates the uptake of the combined antimicrobial agent. frontiersin.orggoogle.comnih.govmdpi.comnih.gov This increased intracellular concentration of the partner drug allows it to reach its target site more effectively, leading to an enhanced antimicrobial effect. This mechanism has been proposed for the synergy observed between florfenicol and agents like thiamphenicol and oxytetracycline. google.comnih.gov
In the context of natural product combinations, such as with quercetin, it is hypothesized that the flavonoid may also contribute to increased membrane permeability. mdpi.com Quercetin has been reported to act as a cell wall and cell membrane inhibitor, which could increase the susceptibility of bacteria to florfenicol. mdpi.com Another potential mechanism is the inhibition of bacterial efflux pumps by the natural compound, which would prevent the active removal of the antibiotic from the bacterial cell. mdpi.com
Future Directions and Emerging Research Avenues for Florfenicol
Exploration of Novel Mechanisms of Action
Florfenicol's primary and well-documented mechanism of action involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit of bacteria, which prevents the peptidyl transferase step of protein elongation. nih.govchemicalbook.com However, ongoing research seeks to uncover alternative or secondary mechanisms that could be exploited for therapeutic benefit.
One novel mechanism of inactivation, distinct from its primary mode of action, is enzymatic hydrolysis. A study identified a specific hydrolase, encoded by the gene estDL136 from a soil metagenome, that can inactivate both chloramphenicol (B1208) and florfenicol (B1672845) through hydrolysis. asm.org This discovery of enzymatic degradation presents a new facet of florfenicol's biochemical interactions and a potential mechanism of resistance that is independent of target site modification or efflux pumps. asm.org
Further research is also exploring the anti-inflammatory properties of florfenicol. nih.govresearchgate.net Studies have indicated that florfenicol can reduce the proliferation of immune cells and the production of cytokines, suggesting a dual therapeutic role beyond its direct antibacterial effects. nih.gov Understanding the molecular pathways behind these anti-inflammatory actions could open new applications for florfenicol in treating diseases with a significant inflammatory component.
Advanced Approaches to Combat Florfenicol Resistance
The emergence of bacterial resistance is a significant threat to the continued efficacy of florfenicol. Key mechanisms of resistance include enzymatic inactivation, target site mutations, and the action of efflux pumps that actively remove the antibiotic from the bacterial cell. nih.govoup.com Several resistance genes, such as floR, fexA, cfr, and optrA, have been identified and are often located on mobile genetic elements, facilitating their spread among bacterial populations. frontiersin.orgfrontiersin.org
Advanced strategies to counteract this resistance are a major focus of current research. One promising avenue is the use of combination therapy. Studies have shown synergistic effects when florfenicol is combined with other classes of antibiotics, such as aminoglycosides (e.g., amikacin (B45834) and gentamicin) and macrolides (e.g., tilmicosin). mdpi.commdpi.com These combinations can be more effective against multidrug-resistant strains and may help prevent the emergence of resistant mutants. mdpi.com
Innovations in In Vitro Delivery System Design
Improving the delivery of florfenicol is crucial for enhancing its therapeutic index and overcoming challenges such as its low water solubility. researchgate.nettaylorandfrancis.com Nanotechnology offers a powerful platform for designing novel in vitro delivery systems.
Researchers are actively developing various nanostructures to serve as carriers for florfenicol. These include:
Nanoemulsions : These systems can improve the solubility and bioavailability of florfenicol. nih.gov
Polymeric Nanoparticles : Formulations using polymers like poly(lactic-co-glycolic acid) (PLGA) can provide sustained release of the drug, maintaining therapeutic concentrations over a longer period and allowing for targeted delivery. nih.govresearchgate.net
Chitosan-based Nanogels : These biocompatible and biodegradable carriers can be designed for pH-responsive release, targeting the acidic microenvironment of an infection. nih.gov Studies have shown that florfenicol-loaded chitosan (B1678972) composite nanogels exhibit sustained release and enhanced antibacterial activity against certain pathogens. nih.gov
These innovative delivery systems aim to protect the drug from degradation, control its release profile, and target specific tissues or cells, thereby maximizing its therapeutic effect while minimizing potential side effects. mdpi.com
Table 1: Nanotechnology-Based Delivery Systems for Florfenicol
| Delivery System | Base Material | Key Advantages |
| Nanoemulsions | Oil-in-water or water-in-oil | Improved solubility and bioavailability |
| Polymeric Nanoparticles | PLGA, Poly-ε-caprolactone | Sustained release, targeted delivery |
| Nanogels | Chitosan | pH-responsive release, biocompatibility |
Application of Omics Technologies in Mechanistic Research
The suite of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools for gaining a deeper, system-level understanding of florfenicol's mechanisms of action and the bacterial response to the antibiotic. nih.gov
Genomics and Metagenomics : These can be used to identify and track the spread of florfenicol resistance genes within and between bacterial populations in various environments, such as aquaculture. nih.govfrontiersin.org Metagenomic analysis of the gut microbiome can reveal the impact of florfenicol treatment on microbial diversity and the selection for resistant bacteria. nih.gov
Transcriptomics : By analyzing the complete set of RNA transcripts, researchers can understand how florfenicol exposure alters gene expression in bacteria. This can shed light on the activation of stress response pathways, efflux pump regulation, and other adaptive mechanisms.
Proteomics : This involves the large-scale study of proteins. Proteomics can identify changes in protein expression in response to florfenicol, providing insights into the specific cellular processes that are disrupted.
Metabolomics : This is the study of small molecules, or metabolites, within cells and biological systems. Metabolomics can reveal how florfenicol affects bacterial metabolism and can help to identify biomarkers of drug efficacy or resistance.
Integrative multi-omics approaches, which combine data from these different layers, are becoming increasingly valuable for constructing a comprehensive picture of the complex interactions between florfenicol, the target pathogen, and the host. nih.govcmbio.io
Computational and Modeling Approaches in Florfenicol Studies
Computational and modeling techniques are indispensable for optimizing the use of florfenicol and predicting its therapeutic outcomes.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling is a key tool used to describe the relationship between drug concentration and its effect over time. nih.govresearchgate.net By integrating pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the bacteria), researchers can determine the optimal dosing regimens to achieve bacterial eradication while minimizing the risk of resistance development. nih.gov The AUC/MIC (Area Under the Curve to Minimum Inhibitory Concentration) ratio is often identified as the key PK/PD index for florfenicol. nih.govnih.gov
Monte Carlo simulations are computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of florfenicol, these simulations can be used to predict the probability of attaining a desired therapeutic target for a given dosing regimen across a population, taking into account variability in both drug pharmacokinetics and bacterial susceptibility. researchgate.netembrapa.br
In silico dose fractionation studies allow researchers to computationally explore the efficacy of different dosing strategies (e.g., a single large dose versus multiple smaller doses) without the need for extensive in vivo experiments. nih.gov These models can help to refine dosing schedules to maximize therapeutic success.
These computational approaches provide a powerful framework for translating in vitro data into clinically relevant predictions, guiding the rational use of florfenicol in veterinary medicine. nih.gov
Q & A
Q. Q1: How can researchers design experiments to validate the physicochemical properties of 73231-34-2 Unlabeled while ensuring methodological rigor?
- Methodological Answer : Use a combination of quantitative and qualitative methods (e.g., spectroscopy, chromatography) to measure properties like solubility, stability, and reactivity. Ensure protocols align with reproducibility standards by including control groups, repeated trials, and cross-validated instrumentation. For instance, differential scanning calorimetry (DSC) paired with nuclear magnetic resonance (NMR) can resolve ambiguities in thermal behavior and structural integrity .
Q. Q2: What strategies are effective for conducting a systematic literature review on this compound to identify knowledge gaps?
- Methodological Answer : Employ a three-tiered search strategy:
- Database selection : Use PubMed, SciFinder, and Web of Science with keywords like "73231-34-2" AND "unlabeled synthesis/application" .
- Inclusion/exclusion criteria : Filter studies by relevance to molecular characterization, excluding industrial-scale production data .
- Manual backward-forward citation tracing to identify seminal works and recent advancements .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported toxicity profiles of this compound across preclinical studies?
- Methodological Answer : Apply triangulation analysis:
- Experimental replication : Test the compound under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) with controlled variables (e.g., solvent purity, cell line selection) .
- Meta-analysis : Statistically aggregate data from heterogeneous studies using tools like RevMan to identify outliers or confounding factors (e.g., dosage variations) .
- Mechanistic validation : Use in silico models (e.g., QSAR) to predict toxicity pathways and compare with empirical findings .
Q. Q4: What methodological frameworks are suitable for integrating this compound into novel drug delivery systems while addressing stability challenges?
- Methodological Answer : Adopt a mixed-methods approach:
- Theoretical grounding : Align with polymer chemistry principles (e.g., Flory-Huggins theory) to predict compatibility with lipid-based carriers .
- Iterative testing : Use design of experiments (DoE) to optimize parameters like encapsulation efficiency and release kinetics .
- In vivo-in vitro correlation (IVIVC) : Validate stability using biorelevant media and animal models under GLP guidelines .
Q. Q5: How can isotopic labeling studies inform the metabolic pathway analysis of this compound in comparative research?
- Methodological Answer :
- Comparative tracer studies : Synthesize a labeled analog (e.g., 13C/14C) to track metabolic intermediates via mass spectrometry .
- Kinetic isotope effect (KIE) analysis : Quantify enzymatic preferences for labeled vs. unlabeled substrates to infer rate-limiting steps .
- Data normalization : Use internal standards (e.g., deuterated analogs) to correct for instrument variability .
Data Interpretation & Theoretical Integration
Q. Q6: What statistical methods are recommended for analyzing dose-response relationships of this compound in heterogeneous biological systems?
- Methodological Answer :
Q. Q7: How should researchers align experimental findings on this compound with existing theoretical frameworks in medicinal chemistry?
- Methodological Answer :
- Retroduction : Formulate hypotheses linking empirical data (e.g., binding affinity) to receptor-ligand dynamics (e.g., lock-and-key theory) .
- Cross-disciplinary validation : Compare results with computational docking studies or crystallographic data .
- Gap analysis : Use tools like VOSviewer to map literature trends and prioritize understudied mechanisms .
Methodological Validation & Reporting
Q. Q8: What quality control protocols are essential for ensuring the reliability of synthetic yields reported for this compound?
- Methodological Answer :
Q. Q9: How can researchers address reproducibility challenges in spectral data interpretation for this compound?
- Methodological Answer :
Emerging Research Directions
Q. Q10: What novel methodologies could advance the study of this compound in cross-disciplinary contexts (e.g., environmental chemistry vs. pharmacology)?
- Methodological Answer :
- Multi-omics integration : Combine metabolomic and proteomic data to map systemic effects .
- Microfluidic platforms : Simulate in vivo conditions for real-time monitoring of degradation pathways .
- Ethical AI : Use federated learning models to analyze sensitive data across institutions without sharing raw datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
